Estriol sodium succinate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
113-22-4 |
|---|---|
Molecular Formula |
C26H30Na2O9 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
disodium;4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxylatopropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoate |
InChI |
InChI=1S/C26H32O9.2Na/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31;;/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/t17-,18-,19+,20-,25+,26+;;/m1../s1 |
InChI Key |
WHMFJWUAHROXHB-KQAQVGESSA-L |
SMILES |
CC12CCC3C(C1CC(C2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+] |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CC(C2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+] |
Related CAS |
514-68-1 (Parent) |
Origin of Product |
United States |
Chemical Synthesis and Derivatization for Research Applications
Synthetic Pathways to Estriol (B74026) Sodium Succinate (B1194679)
The synthesis of estriol sodium succinate is a multi-step process that begins with the natural steroid hormone, estriol. The primary pathway involves two key chemical transformations: the esterification of estriol's hydroxyl groups and the subsequent formation of a sodium salt.
The foundational step in synthesizing estriol succinate is the esterification of estriol. Estriol possesses three hydroxyl (-OH) groups, but the reaction with succinic acid or its more reactive derivative, succinic anhydride (B1165640), preferentially targets the secondary hydroxyl groups at the C16α and C17β positions of the steroid's D-ring. wikipedia.org This reaction forms estriol 16α,17β-di(hydrogen succinate).
The esterification can be achieved through several methods:
Acid Catalysis : The reaction can be catalyzed by strong acids such as p-toluenesulphonic acid. These catalysts facilitate the reaction between the alcohol groups of estriol and the carboxylic acid groups of succinic acid.
Base Catalysis : Organic bases like pyridine (B92270) or triethylamine (B128534) are commonly used as catalysts, particularly when succinic anhydride is the acylating agent. mdpi.com Pyridine can also serve as the solvent for the reaction.
Enzymatic Catalysis : For research purposes, enzymatic methods using lipases, such as Novozym 435, have been explored for the synthesis of similar esters like vitamin E succinate. mdpi.com This approach offers high specificity and milder reaction conditions.
Coupling Agents : Methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, are suitable for forming esters, especially with sterically hindered alcohols. echemi.com
The reaction conditions, including temperature, solvent (e.g., toluene, n-hexane), and pH, are carefully controlled to optimize the yield and ensure the selective formation of the desired diester. core.ac.ukresearchgate.net
Following the successful esterification, the resulting estriol succinate, which has two terminal carboxylic acid groups, is converted into its sodium salt form. This is typically achieved by reacting the estriol succinate with a stoichiometric amount of a sodium base, most commonly sodium hydroxide (B78521) (NaOH) in an appropriate solvent. iarc.fr The reaction neutralizes the carboxylic acid protons, forming the disodium (B8443419) salt, officially known as estriol 16,17-bis(sodium hemisuccinate). This salt form exhibits different solubility properties compared to the free acid form.
Advanced Purification and Characterization Techniques for Research-Grade Material
Producing research-grade this compound necessitates rigorous purification and comprehensive characterization to ensure high purity and confirm its chemical identity.
Purification Techniques: For laboratory and pharmaceutical-grade material, impurities from starting materials or side reactions must be removed. Standard industrial methods include recrystallization and basic chromatography. For high-purity research applications, more sophisticated techniques are employed:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purification and analysis of steroid derivatives, allowing for the separation of the desired product from closely related impurities.
Affinity Chromatography: While more commonly used for purifying biological macromolecules like receptors, affinity chromatography principles can be adapted to purify ligands if a suitable immobilized binding partner is available. nih.gov
Characterization Methods: A suite of analytical techniques is used to verify the structure and purity of the synthesized compound.
| Technique | Key Findings and Spectral Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Reveals characteristic signals for the methylene (B1212753) protons (-CH₂) of the succinate chains, typically appearing as multiplets around δ 2.6–2.8 ppm. The aromatic protons on estriol's A-ring are observed between δ 6.5–7.2 ppm. ¹³C NMR: Confirms the presence of ester carbonyl carbons with peaks in the δ 170–175 ppm region. Aromatic carbons resonate at δ 120–150 ppm, and the carbons attached to the hydroxyl groups are found at δ 70–85 ppm. nih.gov |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS): Determines the molecular mass, with the molecular ion [M]⁺ for estriol succinate appearing at approximately m/z 488.2. Tandem MS (MS/MS): Provides structural information through controlled fragmentation, often showing the characteristic loss of the succinic acid moieties (118 Da). acs.org |
| Infrared (IR) Spectroscopy | Shows distinct absorption bands confirming functional groups: a broad stretch for the remaining hydroxyl group at ~3400 cm⁻¹, a strong absorption for the ester carbonyl (C=O) groups between 1720–1740 cm⁻¹, and C=C stretching from the aromatic ring around 1600 cm⁻¹. |
Structural Modifications and Analog Synthesis for Mechanistic Studies
To investigate the relationship between chemical structure and biological function, researchers synthesize structural analogs of estriol and its derivatives. These modifications are designed to probe interactions with biological targets, such as estrogen receptors. nih.govnih.gov
Research in this area involves several strategies:
Functional Group Derivatization: Introducing different functional groups onto the estriol steroid nucleus or modifying the succinate side chains. For example, estradiol (B170435) analogs with side chains at the C-16 or C-17 positions have been prepared for evaluation. nih.gov
Synthesis of Haptens: Modifying the estriol structure, such as at the 6α-position, allows for the creation of haptens. These can be conjugated to proteins to generate specific antibodies for use in immunoassays. google.com
Probing Receptor Binding: Creating a series of related compounds helps in mapping the binding pocket of estrogen receptors. Studies with long-acting derivatives of estriol have shown that chemical modifications that prolong the presence of the hormone-receptor complex in the nucleus lead to a more sustained biological response. nih.gov
These synthetic analogs are crucial tools for mechanistic studies, helping to elucidate the molecular basis of the compound's action.
Isomeric Considerations and Stereochemical Research of Estriol Succinate Derivatives
The stereochemistry of estriol and its derivatives is fundamental to their chemical and biological properties. Estriol itself is the (16α,17β) stereoisomer. nih.govebi.ac.uk
Stereoisomers of Estriol: Other isomers of estriol, known collectively as epiestriol, exist where the spatial orientation of the hydroxyl groups at C-16 and/or C-17 is different (e.g., 17α-epiestriol). nih.gov These isomers often exhibit significantly different biological activities.
Stereoselective Synthesis: The synthesis of estriol from precursors like 16α-hydroxyestrone requires a stereoselective reduction of the 17-keto group to ensure the formation of the desired 17β-hydroxyl group, avoiding the 17α-isomer. google.com Research has focused on developing highly selective reducing agents and reaction conditions to control this outcome. google.comnih.gov
Positional Isomers of Succinylation: While esterification preferentially occurs at the C16 and C17 positions, the potential for mono-succinylated (at either C16 or C17) or tri-succinylated products exists. The differentiation of such isomers would require advanced analytical techniques, such as liquid chromatography combined with tandem mass spectrometry (LC-MS/MS), which has been used effectively to distinguish the isomers of estriol glucuronides based on their unique fragmentation patterns after derivatization.
The precise control and characterization of stereochemistry are paramount in the research and development of estriol succinate derivatives, as even minor changes in the three-dimensional structure can profoundly impact the molecule's interactions and behavior.
Pharmacodynamics and Receptor Interactions in Preclinical Models
Estrogen Receptor Binding Affinity and Selectivity Studies (ERα, ERβ)
Estriol (B74026), the active metabolite of estriol sodium succinate (B1194679), demonstrates a distinct pattern of binding to the two main estrogen receptor subtypes, ERα and ERβ. ncats.iomedkoo.com
Quantitative Analysis of Relative Binding Affinities (RBA)
In vitro studies have quantified the relative binding affinity (RBA) of estriol for human estrogen receptors compared to estradiol (B170435), which is considered the reference compound with an RBA of 100%. One study found that estriol possesses an RBA of 11% to 14% for the human ERα and 18% to 21% for the human ERβ. wikipedia.org Another study reported similar findings, with an RBA of 11.3% for ERα and 17.6% for ERβ. ncats.iomedkoo.com This indicates that estriol has a lower affinity for both receptor subtypes compared to estradiol, with a slight preference for ERβ.
Table 1: Relative Binding Affinities (RBA) of Estriol for Estrogen Receptors
| Compound | Receptor | Relative Binding Affinity (%) |
|---|---|---|
| Estriol | ERα | 11.3 |
| Estriol | ERβ | 17.6 |
| Estradiol | ERα | 100 |
| Estradiol | ERβ | 100 |
Data sourced from in vitro studies on human estrogen receptors. ncats.iomedkoo.com
Comparative Receptor Binding with Other Estrogens (e.g., Estradiol)
Compared to estradiol, estriol is a significantly less potent estrogen. wikipedia.org Estradiol binds strongly to both ERα and ERβ and remains bound for a longer duration, typically 6 to 24 hours. wikipedia.org In contrast, estriol dissociates from the estrogen receptors more rapidly, with a binding duration of only 1 to 6 hours. wikipedia.org This shorter interaction time is believed to be a key factor in its weaker estrogenic effects. wikipedia.org For instance, the sustained receptor binding of at least 9 to 12 hours required to induce endometrial proliferation is not achieved with estriol, explaining its minimal impact on the endometrium in many studies. wikipedia.org
Non-classical Estrogen Receptor Interactions
Beyond the classical nuclear estrogen receptors, estriol also interacts with other receptor systems, contributing to its complex pharmacological profile.
G Protein-coupled Estrogen Receptor (GPER) Modulation
Estriol acts as an antagonist of the G protein-coupled estrogen receptor (GPER), also known as GPR30, particularly at high concentrations. wikipedia.orgfrontiersin.org This is in stark contrast to estradiol, which is a potent agonist of GPER. wikipedia.orgdrugbank.com The antagonistic effect of estriol on GPER has been observed in various cell types, including estrogen receptor-negative breast cancer cells. medkoo.comfrontiersin.org This interaction may contribute to some of the unique biological activities of estriol that differ from those of estradiol.
Interactions with Other Steroid Receptors (e.g., Androgen Receptor, Glucocorticoid Receptor)
Like other estrogens, estriol does not exhibit significant interactions with other steroid hormone receptors, such as the androgen receptor or the glucocorticoid receptor. wikipedia.org The primary mechanism of action for estrogens is mediated through their specific binding to estrogen receptors. nih.gov While some synthetic progestins have been shown to compete for binding to androgen and glucocorticoid receptors, this is not a characteristic of natural estrogens like estriol. nih.gov
Molecular Transactivation Capacities at Estrogen Receptors
The ability of an estrogen to activate gene transcription after binding to its receptor is known as its transactivation capacity. Estriol's transactivation capacity is consistent with its lower binding affinity compared to estradiol. wikipedia.org
Studies have shown that the relative transactivational capacity of estriol at ERα is approximately 10.6% to 11% of that of estradiol, while at ERβ, it is about 16.6% to 17% of estradiol's capacity. ncats.iomedkoo.comwikipedia.org This indicates that even when bound to the estrogen receptor, estriol is less efficient at initiating the downstream molecular events that lead to an estrogenic response.
Table 2: Relative Transactivation Capacities of Estriol at Estrogen Receptors
| Compound | Receptor | Relative Transactivation Capacity (%) |
|---|---|---|
| Estriol | ERα | 10.6 |
| Estriol | ERβ | 16.6 |
| Estradiol | ERα | 100 |
| Estradiol | ERβ | 100 |
Data based on in vitro assays comparing the transcriptional activity of estriol to estradiol. ncats.iomedkoo.com
Mechanisms of Action at the Cellular and Molecular Levels
Genomic Pathways of Estriol (B74026) Sodium Succinate (B1194679) Action
The genomic actions of estriol, the active metabolite of estriol sodium succinate, are mediated through its function as a ligand for nuclear estrogen receptors, primarily ERα and ERβ. frontiersin.orgdrugbank.com This traditional pathway involves the regulation of gene transcription and subsequent protein synthesis. drugbank.com
Upon administration, this compound is hydrolyzed to estriol. Estriol then diffuses across the cell membrane and binds to estrogen receptors located predominantly in the cytoplasm. nih.govwikipedia.org This binding induces a conformational change in the receptor, leading to its dimerization. wikipedia.org The activated ligand-receptor complex then translocates into the nucleus of the target cell. drugbank.comwikipedia.org
Once inside the nucleus, the estriol-ER complex acts as a transcription factor. mdpi.com It binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. genome.jpfrontiersin.org This binding can either activate or repress gene transcription, leading to the formation of messenger RNA (mRNA). drugbank.com In some cases, the ER complex can also influence gene expression indirectly by interacting with other transcription factors, such as AP-1 and Sp1. frontiersin.org Studies in rainbow trout liver have shown that exposure to estrogens, including 17β-estradiol, can alter the expression of numerous genes involved in processes like reproduction, immune response, and cell growth. nih.gov
The mRNA molecules produced through gene transcription are transported to the cytoplasm, where they serve as templates for protein synthesis by ribosomes. drugbank.com This results in the production of specific proteins that carry out the physiological effects of estriol in the target cells. Estrogens have been shown to stimulate the incorporation of amino acids into proteins, indicating a role in modulating protein synthesis. mdpi.com For instance, in breast cancer cells, estrogen can enhance protein synthesis. mdpi.com
| Cellular Process | Key Molecular Events | References |
| Nuclear Translocation | Binding of estriol to cytoplasmic ER, receptor dimerization, and movement into the nucleus. | drugbank.comwikipedia.org |
| Gene Transcription | Binding of the estriol-ER complex to EREs, influencing the rate of mRNA formation. | genome.jpfrontiersin.orgdrugbank.com |
| Protein Synthesis | Translation of mRNA into specific proteins by ribosomes in the cytoplasm. | drugbank.commdpi.com |
Non-Genomic Signaling Cascades
In addition to the classical genomic pathway, estriol can also initiate rapid cellular responses through non-genomic signaling cascades. genome.jpnih.gov These actions are too swift to be explained by gene transcription and protein synthesis and are typically mediated by estrogen receptors located at the plasma membrane. nih.gov
A subpopulation of estrogen receptors, including variants of ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER), are located at the cell membrane. genome.jpnih.govmedicinacomplementar.com.br When estriol binds to these membrane-associated receptors, it can trigger rapid intracellular signaling events. genome.jpnih.gov These non-genomic actions can modulate the activity of various enzymes and ion channels. nih.govmdpi.com
The binding of estrogens to membrane receptors can activate several intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. nih.govmedicinacomplementar.com.br For example, activation of membrane-associated ERs can lead to the activation of PI3K, which in turn activates Akt. nih.govmdpi.com Similarly, the MAPK/ERK pathway can be rapidly activated by estrogen signaling. nih.govhpaf.co.uk These kinase cascades can then phosphorylate various downstream targets, including transcription factors, leading to indirect effects on gene expression and rapid modulation of cellular functions. nih.govnih.gov
| Signaling Pathway | Key Activating Molecules/Receptors | Downstream Effects | References |
| PI3K/Akt | Membrane ERα, GPER | Modulation of eNOS activity, cell survival, and metabolism. | nih.govmdpi.comnih.gov |
| MAPK/ERK | Membrane ERα, GPER | Phosphorylation of transcription factors, regulation of cell proliferation. | nih.govhpaf.co.ukmdpi.com |
Effects on Cell Proliferation, Apoptosis, and Differentiation in Vitro (Non-Clinical Context)
In non-clinical in vitro settings, this compound, via estriol, demonstrates varied effects on fundamental cellular processes like proliferation, apoptosis, and differentiation.
Estrogens are known to stimulate the proliferation of estrogen-dependent cell lines. mdpi.com Estriol, being a weak estrogen, can promote cell growth, although its potency is generally lower than that of estradiol (B170435). oatext.comncats.io The proliferative effects of estrogens are mediated through the activation of signaling pathways that drive cell cycle progression. mdpi.com
Conversely, under certain conditions, estrogens and their derivatives can induce apoptosis (programmed cell death). frontiersin.orgresearchgate.net For example, some studies have shown that certain estrogen metabolites can trigger apoptosis in specific cell types. researchgate.net The induction of apoptosis is a complex process involving the modulation of pro- and anti-apoptotic proteins. frontiersin.org
The influence of estrogens on cell differentiation is also documented. For instance, in bone cells, estrogens play a role in osteoblast maturation and function. oncotarget.com In other cellular models, estrogens can influence the differentiation of various cell types, although the specific effects of this compound in this context require further detailed investigation. nottingham.ac.uk
Modulation of Cell Cycle Progression in Estrogen-Dependent Cell Lines
This compound can modulate cell cycle progression in estrogen-dependent cell lines, a key mechanism underlying its proliferative effects. Estrogens primarily influence the transition from the G1 phase to the S phase of the cell cycle. nih.govnih.gov
Upon binding to its receptors, estriol can initiate a cascade of events that leads to the upregulation of key cell cycle regulatory proteins. explorationpub.com This includes the induction of cyclins, such as cyclin D1, and the activation of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK2. nih.govexplorationpub.com The activation of these kinases leads to the phosphorylation of the retinoblastoma protein (pRb), a crucial step that allows the cell to progress past the G1 restriction point and enter the S phase, where DNA replication occurs. explorationpub.com
Furthermore, estrogens can also influence the levels of CDK inhibitors, such as p21 and p27. nih.govexplorationpub.com By downregulating these inhibitors, estrogens can further promote the activity of CDKs and facilitate cell cycle progression. Studies have shown that in estrogen-sensitive breast cancer cell lines like MCF-7, estradiol treatment leads to a synchronous progression of cells through the cell cycle. nih.gov While estriol is a weaker estrogen, it is expected to act through similar mechanisms, albeit with potentially different potency.
Role in Oxidative Stress and Redox Signaling in Cellular Models
The role of this compound in oxidative stress and redox signaling is multifaceted, with evidence suggesting both pro-oxidant and antioxidant activities depending on the cellular context. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. researchgate.net
Mitochondria are a major source of cellular ROS. carcinogenesis.comfiu.edu Estrogens can influence mitochondrial function, including the activity of the electron transport chain, which can in turn modulate ROS production. carcinogenesis.comfiu.edu Some studies suggest that certain estrogen metabolites can increase mitochondrial ROS generation in specific cell models. carcinogenesis.com This increase in ROS can act as a signaling mechanism, influencing various cellular processes, including proliferation. carcinogenesis.com For instance, ROS has been shown to modulate the expression of estrogen receptors. carcinogenesis.com
Conversely, estrogens have also been reported to possess antioxidant properties. researchgate.net They can enhance the expression and activity of antioxidant enzymes, thereby protecting cells from oxidative damage. researchgate.net The succinate component of this compound could also play a role, as succinate is a key intermediate in the Krebs cycle and its accumulation has been linked to alterations in cellular redox state and ROS production. mdpi.com For example, under certain conditions, succinate accumulation can lead to increased ROS levels, while in others, it may have a protective effect. mdpi.com The G protein-coupled estrogen receptor (GPER) has also been implicated in mediating protection against oxidative stress. frontiersin.org
Preclinical Pharmacokinetics and Metabolism
Prodrug Conversion to Estriol (B74026)
Estriol sodium succinate (B1194679) is an ester of estriol, where the hydroxyl groups at the C16α and C17β positions are esterified with succinic acid. wikipedia.org This chemical modification allows it to act as a prodrug, which is then hydrolyzed in the body to release the active estriol. wikipedia.org Unlike some other estrogen esters, estriol succinate undergoes minimal hydrolysis in the intestinal mucosa when administered orally. wikipedia.orgwikipedia.org The primary site of its cleavage into estriol is the liver. wikipedia.org
Due to this conversion process, the dosage of estriol succinate is not directly equivalent to that of unconjugated estriol. When adjusted for differences in molecular weight, a 2 mg dose of estriol succinate corresponds to approximately 1.18 mg of unconjugated estriol. wikipedia.orgwikipedia.org This conversion is a critical step in the bioavailability and subsequent physiological effects of the administered compound.
Absorption Kinetics in Animal Models
The absorption of estriol sodium succinate is notably slower compared to unconjugated estriol, which contributes to its longer-acting nature. wikipedia.orgwikipedia.org Following oral administration, the prodrug is absorbed from the gastrointestinal tract before being metabolized in the liver. wikipedia.org Studies in animal models have provided insights into the absorption kinetics. For instance, research in female Sprague-Dawley rats has demonstrated that elevated estrogen levels can influence the oral bioavailability of certain compounds, suggesting that the hormonal environment may impact the absorption of estrogenic substances. nih.gov While this study focused on genistein, it highlights the potential for endogenous hormones to modulate the absorption of exogenous compounds like this compound.
The rate and extent of absorption can be influenced by various factors, including the formulation of the drug. For example, micronization, which reduces the particle size of a compound, can increase the surface area for absorption and thereby improve its rate and extent. wikipedia.org
Distribution Patterns in Non-Human Tissues
Following absorption and conversion to estriol, the active hormone is distributed throughout the body. Estriol, being an estrogen, interacts with estrogen receptors in various target tissues. nih.gov Preclinical studies using animal models help in understanding the tissue-specific distribution of estriol. For instance, research on the effects of estrogens on brain mitochondrial proteome in ovariectomized rats has shown that estradiol (B170435) treatment can enhance the levels of several enzymes in the brain, indicating the distribution and activity of estrogens in neural tissues. nih.gov
Furthermore, in vitro models, such as tissue-engineered models of the vaginal epithelium, have been developed to study the local effects of estrogens. nih.gov These models demonstrate a dose-dependent response to estradiol, with an increase in epithelial thickness and cellular proliferation, confirming the distribution and action of estrogens in specific tissues. nih.gov
Metabolic Pathways and Enzyme Interactions (e.g., CYP3A4)
The metabolism of estriol, the active form of this compound, involves several enzymatic pathways, primarily occurring in the liver. clinpgx.org Estrogens, including estriol, are metabolized through hydroxylation, methylation, and conjugation. researchgate.net The major oxidative routes for estrogens are 2- and 4-hydroxylation, which are catalyzed by cytochrome P450 (CYP) enzymes such as CYP1A, CYP2B1, and CYP3A. clinpgx.org
Specifically, the conversion of estradiol to estriol involves 16α-hydroxylation, a reaction catalyzed by the enzyme steroid 16-alpha-hydroxylase. nih.gov The resulting hydroxylated metabolites can be further converted to methoxy metabolites by catechol-O-methyltransferase (COMT). clinpgx.org These metabolic processes are crucial for the deactivation and subsequent excretion of estrogens.
The table below summarizes the key enzymes involved in the metabolism of estrogens.
| Enzyme Family | Specific Enzyme(s) | Role in Estrogen Metabolism |
| Cytochrome P450 | CYP1A, CYP2B1, CYP3A | 2- and 4-hydroxylation of estrogens |
| Steroid Hydroxylases | Steroid 16-alpha-hydroxylase | Conversion of estradiol to estriol |
| Methyltransferases | Catechol-O-methyltransferase (COMT) | Conversion of hydroxylated estrogens to methoxy metabolites |
Excretion Pathways of Estriol and its Metabolites in Preclinical Species
The excretion of estriol and its metabolites primarily occurs through the urine. nih.gov Following metabolism in the liver, estriol is conjugated with glucuronic acid and sulfate (B86663) to increase its water solubility and facilitate its elimination from the body. clinpgx.orgresearchgate.net More than 95% of metabolized estriol is excreted in the urine, predominantly as glucuronides. nih.gov
Studies in animal models, such as female squirrel monkeys, have shown that the majority of urinary metabolites of both estradiol and progesterone are excreted within 16-24 hours after administration. nih.gov Fecal excretion is also a route of elimination for estrogen metabolites, with a peak excretion observed at 16 hours post-injection in the same study. nih.gov The majority of the recovered radiolabeled hormones were excreted in the feces, where the major estrogen metabolites were found in their free, unconjugated form. nih.gov
The table below outlines the primary excretion pathways for estriol and its metabolites.
| Excretion Route | Form of Excreted Compound | Key Findings from Preclinical Studies |
| Urine | Primarily conjugated (glucuronides) | Over 95% of metabolized estriol is excreted via urine. |
| Feces | Primarily unconjugated (free form) | A significant route of elimination for estrogen metabolites in some species. |
In Vitro and Ex Vivo Research Methodologies
Cell Culture Models for Estriol (B74026) Sodium Succinate (B1194679) Studies
Cell culture serves as a foundational tool for investigating the biological activities of estriol. These models allow for controlled, reproducible experiments to dissect specific cellular pathways and responses.
The cellular response to estriol is largely dictated by the presence or absence of estrogen receptors (ERs). Consequently, researchers utilize a panel of well-characterized cell lines with defined ER statuses to explore receptor-dependent and independent mechanisms.
ER-positive (ER+) breast cancer cell lines, such as MCF-7 and T-47D, are frequently used to study the estrogenic effects of estriol. nih.gov Studies have shown that estriol can exert a mitogenic, or growth-promoting, effect on these ERα-positive cell lines at concentrations of 10-9M and higher. nih.gov In these cells, estriol is capable of activating estrogen response elements (EREs) and inducing the expression of estrogen-responsive genes. nih.gov
Conversely, ER-negative (ER-) cell lines are employed to investigate non-classical signaling pathways. For instance, in the ER-negative breast cancer cell line SkBr3, estriol has been shown to act as an antagonist to the G protein-coupled receptor 30 (GPR30), also known as GPER1. nih.gov This antagonistic action inhibits GPR30-mediated responses, including the rapid activation of the ERK signaling pathway and the upregulation of target genes like c-fos. nih.gov
Below is an interactive table summarizing cell lines used in estriol research.
| Cell Line | Estrogen Receptor (ER) Status | Key Research Findings Related to Estriol |
| MCF-7 | ER-positive | Estriol exerts a mitogenic effect and activates the expression of estrogen-responsive genes. nih.gov |
| T-47D | ER-positive | Estriol demonstrates a potent estrogenic and mitogenic effect at concentrations of 10-9M and higher. nih.gov |
| SkBr3 | ER-negative | Estriol acts as a GPR30 antagonist, inhibiting rapid ERK activation and target gene upregulation. nih.gov |
The choice between immortalized and primary cell cultures represents a trade-off between reproducibility and physiological relevance. creative-biolabs.compatsnap.com
Immortalized cell lines , such as the RAW 264.7 murine macrophage line, are genetically modified to proliferate indefinitely, providing a consistent and readily available experimental system. patsnap.comregmednet.comnih.gov Their homogeneity and unlimited lifespan are advantageous for high-throughput screening and ensuring reproducibility across experiments. creative-biolabs.com These cell lines have been instrumental in establishing in vitro models to study the effects of estrogen withdrawal. nih.govnih.gov
Primary cells are isolated directly from living tissue and have a finite lifespan in culture. patsnap.comcriver.com Their primary advantage is that they more closely mimic the in vivo environment and retain the physiological characteristics of their tissue of origin. patsnap.comcriver.comregmednet.com Primary cultures, such as fish hepatocytes, have been used as in vitro models to investigate the estrogenic effects of various compounds. mdpi.com While more complex to culture, they provide data that is often more biologically relevant. regmednet.com
| Feature | Immortalized Cell Lines | Primary Cell Cultures |
| Lifespan | Indefinite proliferation patsnap.com | Finite number of divisions (senescence) patsnap.com |
| Genetic Makeup | Genetically stable and homogeneous creative-biolabs.com | Encapsulate genetic variations of the donor creative-biolabs.com |
| Physiological Relevance | May deviate from natural behaviors over time creative-biolabs.com | Closely mimic the in vivo environment and function patsnap.comcriver.com |
| Cultivation | Generally easier to maintain with standard techniques creative-biolabs.com | Often require specialized media and conditions creative-biolabs.com |
| Reproducibility | High degree of standardization and reproducibility creative-biolabs.com | Inherent biological variability can pose challenges creative-biolabs.com |
To bridge the gap between traditional 2D monolayers and complex in vivo systems, researchers are increasingly turning to 3D cell culture models. nih.govmdpi.com These systems, which include spheroids and organoids, better recapitulate the characteristics of native tissue, such as cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and differential growth kinetics. nih.govnih.gov
In breast cancer research, 3D models are used to study tumor physiology, drug resistance, and the tumor microenvironment in a more accurate context. mdpi.com For a compound like estriol, 3D cultures of ER-positive or -negative cells could provide more predictive insights into its effects on tumor growth and invasion by better mimicking the architecture of an actual tumor. nih.govmdpi.com The development of perfused 3D culture platforms further enhances these models by incorporating biochemical and biophysical stimuli from fluid flow, allowing for the culture of patient-derived tissues under more humanized conditions. plos.org
Organotypic Slice Cultures and Explant Models
Organotypic slice cultures and explant models represent a sophisticated ex vivo approach that largely preserves the original tissue architecture, including cellular diversity and the native extracellular matrix. nih.govnih.gov These techniques involve culturing thin slices of tissue or small tissue fragments, providing a model that is intermediate between dissociated cell culture and in vivo studies. nih.gov
This methodology is particularly valuable for studying the effects of compounds on complex tissues where cellular crosstalk is crucial. grafiati.com For instance, tumor-bearing brain explants have been used to evaluate the efficacy of anticancer drugs, preserving the intricate tumor microenvironment. nih.gov Similarly, patient-derived tumor-enriched explants can be cultured to test responses to therapies. plos.org Such models would be highly suitable for investigating the nuanced effects of estriol sodium succinate on hormone-responsive tissues, allowing for the assessment of its impact on various cell types within their native structural context. nih.govnih.gov
Biochemical Assays for Receptor Binding and Enzyme Activity
A variety of biochemical assays are essential for quantifying the direct interaction of estriol with its molecular targets and assessing its downstream cellular effects.
Receptor Binding Assays are used to determine the affinity and specificity with which estriol binds to estrogen receptors. Modern techniques have moved beyond traditional radioligand assays to safer and more efficient methods:
Fluorescence Polarization (FP): This method measures the change in polarization of fluorescently labeled estradiol (B170435) when it binds to the estrogen receptor, allowing for a competitive binding assay to determine the affinity of estriol. nih.gov
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen® use TR-FRET to study ligand-receptor binding and the subsequent recruitment of coactivator or corepressor proteins. thermofisher.com
Bioluminescence Resonance Energy Transfer (BRET): This technique can be used to measure the dimerization of estrogen receptors in live cells upon ligand binding, providing a functional readout of receptor activation. mdpi.comnih.gov
Surface Plasmon Resonance (SPR): SPR biosensors can detect the binding of estriol to immobilized estrogen receptors in real-time without the need for labeled compounds. researchgate.net
Enzyme Activity and Cell Viability Assays:
MTT Assay: This colorimetric assay is commonly used to assess cell viability and metabolic activity, providing a measure of the proliferative or cytotoxic effects of estriol on cultured cells. researchgate.net
| Assay Type | Technique | Purpose in Estriol Research |
| Receptor Binding | Fluorescence Polarization (FP) | Determines binding affinity by competing with a fluorescent ligand. nih.gov |
| Time-Resolved FRET (TR-FRET) | Measures competitive binding and co-regulator interactions. thermofisher.com | |
| Bioluminescence RET (BRET) | Detects ligand-induced receptor dimerization in live cells. mdpi.com | |
| Surface Plasmon Resonance (SPR) | Provides real-time, label-free analysis of binding kinetics. researchgate.net | |
| Cellular Function | MTT Assay | Quantifies changes in cell viability and proliferation. researchgate.net |
Molecular Biology Techniques for Gene and Protein Expression Analysis
To understand how estriol binding to its receptors translates into cellular changes, researchers employ a range of molecular biology techniques to analyze gene and protein expression.
Quantitative Polymerase Chain Reaction (qPCR): Reverse transcription qPCR (RT-qPCR) is a highly sensitive method used to quantify the expression levels of specific messenger RNA (mRNA). frontiersin.org It is widely used to measure changes in the expression of estrogen-responsive genes (e.g., c-fos, cyclin A2, cyclin B1, Ki-67) following treatment with estriol. nih.govuliege.be This technique allows for the precise determination of how estriol regulates gene transcription. mdpi.com
Western Blot: This technique is used to detect and quantify specific proteins within a cell lysate. nih.gov Researchers use Western blotting to analyze how estriol treatment affects the levels of key proteins, such as estrogen receptors, signaling proteins like phospho-AKT, and markers of cell proliferation or apoptosis like cyclin D3 and cleaved PARP. nih.govnih.govbiorxiv.org
Reporter Gene Assays: These assays are a powerful tool for measuring the transcriptional activity of nuclear receptors. nih.gov Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). nih.govnih.gov When estriol binds to and activates the estrogen receptor, the receptor-ligand complex binds to the ERE, driving the expression of the reporter gene. The resulting signal (e.g., light from luciferase activity) is directly proportional to the level of receptor activation. nih.govnih.gov
| Technique | Analyte | Application in Estriol Research |
| RT-qPCR | mRNA | Quantifies the expression of estrogen-responsive target genes. nih.govuliege.be |
| Western Blot | Protein | Measures the abundance of specific proteins (e.g., receptors, signaling molecules) post-treatment. nih.govnih.gov |
| Reporter Gene Assay | Transcriptional Activity | Measures the activation of estrogen receptors by quantifying the expression of a downstream reporter gene. nih.govnih.gov |
Animal Models in Estriol Sodium Succinate Research Non Clinical Efficacy
Experimental Autoimmune Encephalomyelitis (EAE) Models for Neuroinflammation Research
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). nih.govescholarship.org In this model, estriol (B74026) has demonstrated significant therapeutic effects, reducing disease severity in both male and female mice. nih.govnih.gov The protective effects are attributed to both its immunomodulatory and neuroprotective properties. researchgate.net
Estriol treatment in EAE models has been shown to exert potent immunomodulatory effects by altering the balance of cytokines and the function of various immune cells. gums.ac.irnih.gov
Cytokine Profile Shift: A key mechanism of estriol is its ability to shift the immune response from a pro-inflammatory state to an anti-inflammatory one. nih.gov Treatment leads to a marked reduction in pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and IL-6. gums.ac.ir Concurrently, it promotes the production of anti-inflammatory and regulatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). nih.gov This shift is often characterized as moving from a Th1/Th17-dominant response, which is pathogenic in EAE, towards a more protective Th2/Treg response. nih.govnih.gov
Effects on Immune Cells: Estriol directly influences the function of several immune cell types. It can generate tolerogenic dendritic cells (DCs) in vivo, which are crucial for initiating and shaping the immune response. nih.gov These estriol-induced DCs show decreased production of pro-inflammatory cytokines (IL-12, IL-23) and increased expression of immunoregulatory molecules (IL-10, TGF-β). nih.gov Furthermore, estriol has been observed to reduce the ability of DCs to present antigens to T cells, thereby dampening the autoimmune attack on myelin. gums.ac.ir Estriol also promotes the development of regulatory T cells (Tregs), which are critical for maintaining immune tolerance. gums.ac.ir
| Parameter | Effect of Estriol Treatment in EAE Models | Key Findings | Citations |
|---|---|---|---|
| Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-6, IL-12, IL-17) | Decreased Production | Inhibition of autoantigen-specific pro-inflammatory responses. | nih.govnih.govgums.ac.ir |
| Anti-inflammatory/Regulatory Cytokines (IL-10, TGF-β) | Increased Production | Promotion of a protective, anti-inflammatory environment. | nih.gov |
| Immune Cell Function | Modulation of Dendritic Cells (DCs) and T Cells | Generates tolerogenic DCs; promotes a shift from Th1/Th17 to Th2/Treg responses. | nih.govnih.gov |
Beyond its immunomodulatory effects, research has revealed that estriol provides direct neuroprotection within the central nervous system (CNS) in EAE models. escholarship.orgnih.gov This is a significant finding, as it suggests a dual mechanism of action that not only suppresses inflammation but also preserves neural tissue. researchgate.net
Studies have shown that estriol treatment is associated with the preservation of axonal integrity and a reduction in gray matter atrophy in the brains of mice with EAE. escholarship.org It helps in maintaining synaptic function in brain regions like the hippocampus. escholarship.org These neuroprotective effects are believed to be mediated through estrogen receptors (ERs), specifically ERα and ERβ, which are present in the CNS. nih.gov The activation of ERα has been shown to be sufficient to mediate both anti-inflammatory and neuroprotective effects in EAE. nih.gov This direct action on the CNS contributes to reducing the accumulation of long-term disability in these animal models. nih.gov
Bone Metabolism Models (e.g., Ovariectomized Rodents)
Ovariectomized (OVX) rodents are a standard preclinical model for studying postmenopausal osteoporosis, which is characterized by bone loss due to estrogen deficiency. jkns.or.krmdpi.com In these models, estrogen replacement has been shown to be effective in preserving bone health. nih.gov
Estrogen deficiency following ovariectomy leads to an increase in bone turnover, where the rate of bone resorption by osteoclasts exceeds the rate of bone formation by osteoblasts. jkns.or.krmdpi.com This imbalance is reflected in the elevated levels of specific biochemical markers of bone resorption.
Studies in OVX rats show that estrogen deficiency causes a significant increase in serum levels of markers like C-terminal telopeptides of type I collagen (CTX) and tartrate-resistant acid phosphatase (TRACP). jkns.or.krnih.gov Estrogen administration in these models has been shown to counteract these changes. nih.gov It helps to reduce the elevated levels of bone resorption markers, indicating an inhibition of osteoclast activity and a slowing of bone turnover. nih.govoup.com For instance, treatment can significantly decrease markers like urinary deoxypyridinoline. oup.com
| Bone Resorption Marker | Effect of Estrogen Deficiency (OVX) | Effect of Estrogen Treatment | Citations |
|---|---|---|---|
| C-terminal telopeptides of type I collagen (CTX) | Increased | Decreased | jkns.or.kr |
| Tartrate-resistant acid phosphatase (TRACP) | Increased | Decreased | nih.gov |
| Deoxypyridinoline | Increased | Decreased | oup.com |
The primary consequence of increased bone resorption in ovariectomized animals is a significant loss of bone mineral density (BMD), leading to a weakened bone microarchitecture. jkns.or.kr Preclinical studies consistently demonstrate that estrogen therapy can effectively prevent this bone loss. nih.govnih.gov
In OVX rat models, estrogen treatment has been shown to preserve bone volume fraction (BV/TV) and trabecular number (Tb.N). medsci.org It significantly improves BMD compared to untreated OVX animals. nih.govmdpi.com For example, one study noted that estrogen administration in OVX rats increased BMD by 44%. nih.gov This protective effect is achieved by inhibiting bone resorption and maintaining a healthier balance of bone turnover, which preserves the structural integrity of the bone. nih.govoup.com
Cardiovascular System Research in Animal Models
Animal models have been instrumental in elucidating the cardiovascular effects of estrogens. nih.gov Research using models such as spontaneously hypertensive rats (SHR) and ovariectomized animals has provided insights into how estrogens influence vascular function and the renin-angiotensin system. ahajournals.orgplos.org
In spontaneously hypertensive rats, estrogen deficiency has been linked to increased vascular free radical production and endothelial dysfunction. ahajournals.org Estrogen replacement therapy in these models can prevent these pathological changes. ahajournals.org Studies also show that estrogens can modulate the renin-angiotensin system, a key regulator of blood pressure and cardiovascular health. For example, estrogen treatment can decrease the expression of AT1 receptors, which mediate the vasoconstrictive effects of angiotensin II, and may also lower plasma aldosterone (B195564) levels. ahajournals.orgplos.org Furthermore, estrogens have been shown to have direct effects on the vessel wall, including modulating vasomotor responses and inhibiting the development of atherosclerosis in various animal models. nih.gov These effects are mediated via estrogen receptors found in vascular endothelial and smooth muscle cells. nih.govoup.com
Endothelial Function and Nitric Oxide Pathways
Estriol, a major metabolite of estradiol (B170435), has been investigated for its effects on the vascular system, particularly concerning endothelial function and the nitric oxide (NO) pathway. oup.com In animal models, estrogens, including estriol, have demonstrated the ability to influence vascular health. oup.comabccardiol.org
Research in very elderly women has suggested that estriol replacement can improve endothelial function, partly by increasing nitric oxide activity. oup.com This is supported by findings that estrogen can enhance the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in blood vessels. oup.comfrontiersin.org Nitric oxide is a critical molecule for vasodilation, the regulation of blood flow, and the prevention of thrombosis. nih.gov A decrease in NO bioavailability is a key feature of endothelial dysfunction. abccardiol.org Animal studies have shown that estrogens can prevent the formation of fatty streaks in arteries, a direct action on the vascular wall. oup.com
The mechanisms behind these effects are multifaceted. Estrogens can stimulate the mobilization, proliferation, and migration of endothelial progenitor cells, which are crucial for vascular repair. jacc.org In a carotid injury model in animals, estradiol treatment demonstrated these stimulatory effects. jacc.org Furthermore, estrogens like estradiol have been shown to enhance the RhoA/ROCK pathway, which is involved in endothelial cell migration and proliferation. nih.gov
The following table summarizes findings from studies on the effects of estrogens on endothelial function:
| Model System | Estrogen Compound | Key Findings | Reference |
| Very Elderly Women | Estriol | Improved endothelial function, increased plasma nitrite/nitrate and cGMP levels, suggesting enhanced NO activity. | oup.com |
| Animal Carotid Injury Model | Estradiol | Stimulated mobilization, proliferation, and migration of endothelial progenitor cells. | jacc.org |
| Human Umbilical Vein Endothelial Cells | Estradiol | Increased RhoA/ROCK pathway activity, leading to enhanced cell migration and proliferation. | nih.gov |
| Ovariectomized Rats | Resveratrol (Phytoestrogen) | Improved endothelial function and normalized blood pressure after 90 days of treatment. | abccardiol.org |
Vascular Wall Cell Proliferation and Migration Studies
The influence of estrogens on the proliferation and migration of vascular wall cells, including smooth muscle cells and endothelial cells, is a significant area of non-clinical research. Estrogens have been shown to inhibit the proliferation and migration of vascular smooth muscle cells, a key process in the development of atherosclerosis. oup.comoup.com
In contrast, estrogens promote the proliferation and migration of endothelial cells, which is essential for the repair of damaged blood vessels (re-endothelialization) and the formation of new ones (angiogenesis). nih.gov Studies using human umbilical vein endothelial cells have demonstrated that estradiol increases cell migration and proliferation. nih.gov This dual action—inhibiting smooth muscle cell growth while promoting endothelial cell growth—is considered a key part of the vascular protective effects of estrogen.
Animal models, such as those involving ERα and ERβ knockout mice, have helped to dissect the specific roles of different estrogen receptors in these processes. oup.com For instance, ERα has been identified as crucial for mediating the vascular protective effect of estrogen in the mouse carotid injury model. oup.com
Below is a data table summarizing research on vascular wall cell proliferation and migration:
| Cell Type | Estrogen Effect | Underlying Mechanism | Model System | Reference |
| Vascular Smooth Muscle Cells | Inhibition of proliferation and migration | - | Various atherosclerotic animal models | oup.com |
| Endothelial Cells | Promotion of proliferation and migration | Enhancement of RhoA/ROCK pathway | Human Umbilical Vein Endothelial Cells | nih.gov |
| Endothelial Progenitor Cells | Stimulation of mobilization, proliferation, and migration | - | Animal carotid injury model | jacc.org |
Reproductive System Models for Fundamental Estrogenic Research (Excluding Clinical Outcomes)
Animal models are fundamental in studying the estrogenic effects of compounds like estriol sodium succinate (B1194679) on the reproductive system, independent of clinical outcomes. acs.org Estriol is known to interact with estrogen receptors in target cells, including those in the reproductive tract. oup.comnih.gov While considered a "weak estrogen" in some contexts, it can still elicit significant estrogenic responses. oup.com
For example, estriol can induce changes in the vaginal epithelium, such as an increase in intermediate and superficial cells, which is a classic estrogenic effect. oatext.com During pregnancy, it is thought to play a role in regulating uteroplacental blood flow and placental vascularization. oatext.com
Research in animal models allows for the detailed examination of these fundamental estrogenic actions without the complexities of clinical trials. These models are crucial for understanding the basic biological and pharmacological properties of estriol and its derivatives. acs.orgoatext.com
Metabolic and Endocrine System Studies (Excluding Clinical Outcomes)
Renin-Angiotensin System Modulation
The renin-angiotensin system (RAS) is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance. nih.gov Estrogens have been shown to modulate the RAS, which may contribute to their cardiovascular effects. nih.govplos.org
In animal models, estrogen replacement has been found to deactivate the circulating RAS. nih.govplos.org Specifically, estradiol replacement can reduce systemic angiotensin-converting enzyme (ACE) activity and down-regulate the expression of the angiotensin II type 1 (AT1) receptor in the kidney. nih.govplos.org In ovariectomized rats, estrogen deficiency leads to an overexpression of the vascular AT1 receptor, which can be reversed with estrogen treatment. ahajournals.orgahajournals.org This suggests a direct role for estrogens in regulating this key component of the RAS. ahajournals.orgahajournals.org
Studies in oophorectomized mRen2.Lewis rats, a model with an overexpressed renin gene, have provided further insights. nih.govplos.org In these animals, 17β-estradiol treatment minimized the increase in circulating angiotensin II and aldosterone that occurs with the loss of ovarian estrogens. plos.org
The following table summarizes findings on the modulation of the renin-angiotensin system by estrogens in preclinical models:
| Animal Model | Estrogen Compound | Key Findings on RAS | Reference |
| Oophorectomized mRen2.Lewis Rats | 17β-estradiol | Minimized the rise in circulating angiotensin II and aldosterone; attenuated increases in cardiac Ang II. | plos.org |
| Ovariectomized Rats | Estrogen | Reversed the overexpression of vascular AT1 receptor caused by estrogen deficiency. | ahajournals.orgahajournals.org |
| Female Animal Models of Aging | Estradiol | Attenuates Ang II-induced aldosterone production. | nih.gov |
Lipid Metabolism in Preclinical Models
Estrogens play a significant role in regulating lipid metabolism, and disruptions in these processes are linked to various metabolic disorders. creative-diagnostics.commdpi.com Preclinical animal models are instrumental in elucidating the mechanisms by which estrogens influence lipid profiles. elifesciences.orgfrontiersin.org
Estrogens generally have a favorable effect on lipid metabolism, such as increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol. creative-diagnostics.com They also promote the burning of body fat. creative-diagnostics.com In preclinical models, the absence of estrogen, such as in ovariectomized rats, can lead to alterations in lipid metabolism. mdpi.com
Research in female rats has shown that exposure to lipopolysaccharide (LPS) can lead to significant alterations in systemic and hepatic lipid profiles and reduced mitochondrial fatty acid oxidation. mdpi.com This highlights the interplay between the endocrine system, the immune system, and lipid metabolism. Furthermore, studies in mice have shown that pathways related to lipid metabolism are among those upregulated by estrogen. elifesciences.org
The table below details findings from preclinical studies on lipid metabolism:
| Animal Model | Condition | Key Findings on Lipid Metabolism | Reference |
| Female WAG/Rij Rats | Lipopolysaccharide (LPS) Exposure | Significant alterations in systemic and hepatic lipid profiles; reduced mitochondrial fatty acid oxidation. | mdpi.com |
| Ctrp10 KO Female Mice | High-Fat Diet | Upregulation of pathways related to lipid metabolism and estrogen receptor. | elifesciences.org |
| Mouse Prostate Cancer Model | Estrogen Treatment | Stimulation of gene signatures for fatty acid metabolism. | jci.org |
Analytical Methodologies for Research and Quantification
Chromatographic Techniques (HPLC, GC-MS) for Estriol (B74026) and Metabolites
Chromatographic techniques are fundamental to the separation and quantification of estriol and its related compounds from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
The development of robust analytical methods for estriol quantification requires careful optimization of several parameters to ensure sensitivity, specificity, accuracy, and precision. Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the reliability of the data.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of estriol and other female hormones. researchgate.net Separation is typically achieved on a C18 column. researchgate.netaustinpublishinggroup.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netaustinpublishinggroup.commdpi.com The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analytes. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a specific wavelength, such as 225 nm, for simultaneous analysis of multiple hormones. researchgate.net For enhanced sensitivity, fluorescence detection can be employed after derivatization with a fluorescent tag like dansyl chloride. mdpi.com
A key aspect of method development is ensuring the stability of the analyte under various stress conditions, including hydrolysis (acid and base), oxidation, and thermal stress. researchgate.net This is particularly important for stability-indicating methods.
Validation of an HPLC method involves assessing several parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netaustinpublishinggroup.com
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). researchgate.netnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netaustinpublishinggroup.comnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netaustinpublishinggroup.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netaustinpublishinggroup.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the determination of estriol. austinpublishinggroup.com Due to the low volatility of estriol, derivatization is necessary to convert it into a more volatile and thermally stable compound. austinpublishinggroup.comnih.gov A common derivatization reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms a trimethylsilyl (B98337) (TMS) derivative of estriol. austinpublishinggroup.com
Separation is achieved on a capillary column, such as one coated with 5% phenyl and 95% dimethylpolysiloxane. austinpublishinggroup.com The temperature program of the GC oven is optimized to achieve good separation of the analyte from other components. austinpublishinggroup.comresearchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.gov
Validation of a GC-MS method follows similar principles to that of HPLC, including assessment of linearity, precision, accuracy, LOD, and LOQ. austinpublishinggroup.comnih.gov
| Parameter | HPLC Method Example | GC-MS Method Example |
| Column | RP-C18 Phenomenex® Gemini (150 x 4.6 mm, 5µm) researchgate.net | HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) researchgate.net |
| Mobile Phase/Carrier Gas | Phosphate buffer (pH 6.4) and acetonitrile researchgate.net | Nitrogen or Helium researchgate.netmst.dk |
| Detection | Photodiode Array (PDA) at 225 nm researchgate.net | Mass Spectrometry (MS) or Flame Ionization Detection (FID) austinpublishinggroup.comresearchgate.net |
| Linearity Range | 10-400 ng/ml austinpublishinggroup.com | 12.5-500 ng/ml austinpublishinggroup.com |
| LOD | Signal-to-noise ratio of 3:1 austinpublishinggroup.com | Signal-to-noise ratio of 3:1 austinpublishinggroup.com |
| LOQ | 10 ng/ml austinpublishinggroup.com | 12.5 ng/ml austinpublishinggroup.com |
| Precision (RSD) | Intra-day: ≤4.72%, Inter-day: ≤6.25% austinpublishinggroup.com | Intra-day: ≤4.72%, Inter-day: ≤6.25% austinpublishinggroup.com |
Chromatographic methods are indispensable for pharmacokinetic (PK) and metabolic studies of estriol. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
In pharmacokinetic studies , validated HPLC or GC-MS methods are used to measure the concentration of estriol in biological fluids such as plasma, serum, and urine over time following administration. nih.govdrugbank.com This data allows for the determination of key PK parameters like peak concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
In metabolic studies , these analytical techniques are used to identify and quantify the metabolites of estriol. drugbank.comdntb.gov.ua The primary metabolites of estriol are its sulfate (B86663) and glucuronide conjugates. drugbank.com HPLC and LC-MS/MS methods can be used to separate and detect both the parent drug and its metabolites in various biological matrices. nih.govnih.gov Understanding the metabolic pathways of estriol is crucial for a comprehensive understanding of its biological activity and potential drug-drug interactions.
Spectrometric Methods (e.g., Mass Spectrometry, Fluorescence Detection)
Spectrometric methods, often coupled with chromatographic separation, provide high sensitivity and selectivity for the quantification of estriol and its metabolites.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is considered the gold standard for the quantification of steroid hormones due to its high specificity and sensitivity. nih.govnih.govelsevierpure.com This technique allows for the concurrent measurement of multiple estrogens and their metabolites in a single run. nih.govelsevierpure.com The use of stable isotope-labeled internal standards improves the accuracy and precision of the assay. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of estrogens. mst.dk
Fluorescence Detection: Fluorescence detection coupled with HPLC offers a sensitive alternative to UV detection. mdpi.comaustinpublishinggroup.com Since native estriol has weak fluorescence, a pre-column or post-column derivatization step is required to attach a fluorescent tag to the molecule. mdpi.comnih.gov Dansyl chloride is a common derivatizing agent that reacts with the phenolic hydroxyl group of estriol to form a highly fluorescent derivative. mdpi.com Another novel fluorescent reagent, 10-ethyl-9-oxo-9,10-dihydroacridine-2-sulfonyl chloride (EASC), has shown even higher sensitivity than dansyl chloride. nih.gov The excitation and emission wavelengths are selected to maximize the signal of the derivative while minimizing background interference. mdpi.comnih.gov
| Technique | Principle | Key Features |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High specificity and sensitivity, allows for simultaneous quantification of multiple analytes, considered a gold standard. nih.govnih.gov |
| Fluorescence Detection | Measures the light emitted by a fluorescent compound after excitation at a specific wavelength. | High sensitivity, often requires derivatization for non-fluorescent analytes like estriol. mdpi.comaustinpublishinggroup.com |
Immunoassays for Research Biomarker Quantification (e.g., RIA)
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), have been widely used for the quantification of estrogens in research and clinical settings due to their simplicity and high throughput. nih.govaacrjournals.org These assays are based on the principle of competitive binding between the analyte of interest and a labeled tracer for a limited number of antibody binding sites. nih.govresearchgate.net
However, immunoassays for steroid hormones are known to have limitations, particularly when measuring low concentrations. nih.govaacrjournals.orgresearchgate.net A major issue is the potential for cross-reactivity with structurally similar compounds, such as other estrogens and their metabolites. nih.govresearchgate.net This lack of specificity can lead to an overestimation of the true concentration of the analyte. aacrjournals.org
Several studies have shown discrepancies between the results obtained by immunoassays and those from more specific methods like GC-MS or LC-MS/MS. nih.gov Therefore, while immunoassays can be useful for screening large numbers of samples, confirmation of results with a more specific method is often recommended, especially in research settings where high accuracy is required. nih.gov
Bioanalytical Considerations for Preclinical Sample Analysis
The analysis of samples from preclinical studies requires adherence to specific bioanalytical guidelines to ensure the quality and integrity of the data. nih.govitrlab.com
Key considerations include:
Method Validation: The analytical method must be fully validated for the specific biological matrix being used (e.g., rat plasma, mouse urine). nih.gov
Matrix Effects: The influence of the biological matrix on the analytical response should be evaluated to ensure that it does not interfere with the quantification of the analyte. thermofisher.com
Sample Collection and Handling: Proper procedures for sample collection, processing, and storage are essential to maintain the stability of the analyte. nih.gov
Use of Surrogate Matrices: In some cases, particularly in preclinical studies where obtaining large volumes of blank authentic matrix from animals can be challenging and raises ethical concerns, the use of a surrogate matrix (e.g., a synthetic or alternative biological matrix) for the preparation of calibration standards and quality controls may be considered. nih.gov However, the suitability of the surrogate matrix must be thoroughly justified and validated. nih.gov
Standard Operating Procedures (SOPs): All procedures, from sample receipt to data reporting, should be clearly defined in SOPs to ensure consistency and traceability. nih.gov
Theoretical Frameworks and Future Research Directions
Computational Modeling and In Silico Approaches for Receptor Interactions and Pharmacodynamics
The study of Estriol (B74026) sodium succinate's interaction with estrogen receptors (ERs) and its resulting pharmacodynamic effects can be significantly advanced through computational modeling and in silico methodologies. These approaches offer a theoretical lens to predict and understand the molecular-level events that govern the drug's activity.
Receptor-Ligand Docking and Interaction Analysis: Computational models can simulate the binding of estriol, the active metabolite of Estriol sodium succinate (B1194679), to estrogen receptors. nih.govdrugbank.com Such models are built upon the thermodynamic principles of the molecular interactions involved. nih.gov By employing quantum mechanics/molecular mechanics (QM/MM) and fragment molecular orbital (FMO) calculations, researchers can estimate the interaction energies between estriol and the amino acid residues within the receptor's binding site. researchgate.net These simulations can reveal crucial details about the steric and chemical complementarity, helping to explain the binding affinity and selectivity of estriol for different ER subtypes (ERα and ERβ). researchgate.netwikipedia.org For instance, computer modeling has been used to confirm that the thermodynamic constraints of a monomer-dimer equilibrium system for estradiol (B170435) binding result in convex Scatchard plots, consistent with experimental data. nih.gov
Pharmacophore Modeling: Pharmacophore models can be constructed to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with the estrogen receptor. nih.gov This approach is valuable for understanding why estriol, with its specific hydroxyl group arrangement, acts as a weak agonist compared to the more potent estradiol. wikipedia.orgncats.io These models can also be used to virtually screen for other molecules with similar or improved interaction profiles. nih.gov
The integration of these computational methods provides a robust framework for generating hypotheses about receptor activation, predicting the biological consequences of ligand binding, and guiding the design of future steroid-based therapeutics with potentially improved properties. nih.govresearchgate.net
Application of Estriol Sodium Succinate as a Molecular Probe in Biological Systems
Given its nature as a prodrug of a well-characterized natural estrogen, this compound, and its active form estriol, hold potential for use as molecular probes to investigate the intricacies of estrogen signaling pathways.
Investigating Estrogen Receptor Subtype Function: Estriol exhibits differential binding affinities and transactivational capacities for ERα and ERβ. wikipedia.orgncats.io This characteristic allows it to be used as a tool to dissect the distinct physiological roles of these two receptor subtypes in various tissues. By observing the cellular responses to estriol released from this compound, researchers can infer the downstream effects mediated by each receptor subtype.
Probing Non-Genomic Estrogen Signaling: Estrogens can elicit rapid cellular responses that are not dependent on gene transcription, a process known as non-genomic signaling. These effects are often mediated by membrane-associated estrogen receptors (mERs), such as the G protein-coupled estrogen receptor (GPER). wikipedia.org Interestingly, estriol has been identified as an antagonist of GPER at high concentrations. wikipedia.orgnih.gov This makes this compound a potential tool to differentiate between classical nuclear ER-mediated events and rapid GPER-mediated signaling pathways in experimental settings.
Studying Prodrug Activation Mechanisms: As an ester prodrug, this compound can be used to study the activity and distribution of esterase enzymes in different tissues. mdpi.comoccams.com The rate and extent of its conversion to active estriol can provide valuable information about the metabolic capacity of specific cells or organs, which is a critical factor in drug design and delivery. mdpi.com
The use of this compound as a molecular probe offers a nuanced approach to exploring the multifaceted world of estrogen biology, from receptor-specific actions to the dynamics of prodrug metabolism in complex biological environments.
Elucidating the Role of Succinate Moiety in Prodrug Function and Cellular Signaling
The succinate component of this compound is not merely an inert carrier to improve solubility; it is a biologically active molecule with its own signaling capabilities once cleaved from the estriol parent. mdpi.comscirp.org This dual nature adds a layer of complexity and research potential to the compound.
Once hydrolyzed from the prodrug, the released succinate can function as an extracellular signaling molecule. nih.govwikipedia.org It exerts its effects by binding to a specific G protein-coupled receptor known as Succinate Receptor 1 (SUCNR1), formerly GPR91. wikipedia.orgfrontiersin.org
Receptor Activation and Downstream Pathways: SUCNR1 is expressed in a variety of tissues, including the liver, kidney, adipose tissue, and immune cells. frontiersin.orge-enm.org Its activation by succinate can trigger diverse intracellular signaling cascades, often involving G-proteins, leading to physiological responses like immune cell recruitment and modulation of the renin-angiotensin system. nih.govfrontiersin.org For example, triggering SUCNR1 on dendritic cells has been shown to enhance immunity. comt.cat
Context-Dependent Signaling: The signaling outcomes of SUCNR1 activation are highly context-dependent. In some settings, such as in certain macrophages, succinate signaling via SUCNR1 can promote an anti-inflammatory response. comt.cat Conversely, in other contexts, like tissue damage or pro-inflammatory microenvironments, succinate can act as a pro-inflammatory factor. mdpi.comnih.gov This dual role highlights the complexity of succinate signaling. frontiersin.org In human skeletal muscle, SUCNR1 mRNA is not found in muscle fibers themselves but in associated macrophage populations, suggesting a paracrine communication mechanism during exercise. nih.gov
Succinate is a central intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, a key pathway for cellular energy production (ATP). wikipedia.orgnih.gov Any significant alteration in its concentration has the potential to impact mitochondrial bioenergetics.
Substrate for Complex II: Succinate is the direct substrate for Complex II (succinate dehydrogenase, SDH) of the electron transport chain. portlandpress.com In research models where Complex I is inhibited, using succinate as a substrate can support mitochondrial function by allowing ATP production to proceed through Complex II. pnas.orgnih.gov The development of cell-permeable succinate prodrugs is being explored as a therapeutic strategy to bypass dysfunctional Complex I in mitochondrial diseases. mdpi.com
Metabolic Signaling: Beyond its bioenergetic role, intracellular succinate accumulation acts as a metabolic signal. wikipedia.orge-enm.org When levels rise, succinate can leak from the mitochondria into the cytoplasm and extracellular space. nih.govfrontiersin.org Elevated cytosolic succinate can inhibit certain enzymes, leading to the stabilization of transcription factors like hypoxia-inducible factor-1α (HIF-1α), which in turn enhances inflammatory gene expression. frontiersin.orgnih.gov
Steroid Hormone Interaction: Research has shown that steroid hormones can influence mitochondrial function. portlandpress.comoup.com For instance, estrogens have been shown to regulate the expression of genes encoding enzymes in the TCA cycle and to protect mitochondria from damage. nih.govnih.gov Conversely, some steroids have been observed to inhibit mitochondrial ATP production. nih.gov The interplay between the estrogenic effects of estriol and the metabolic influence of the released succinate on mitochondrial activity presents a compelling area for future research.
Understanding these mitochondrial and metabolic roles of succinate is crucial for a complete picture of the potential biological activities of this compound, extending beyond its primary function as an estrogen prodrug.
Research Gaps and Unexplored Preclinical Avenues for this compound
Despite its established use, several theoretical and preclinical aspects of this compound remain underexplored, presenting opportunities for future research.
Computational-Experimental Synergy: There is a lack of studies that combine computational modeling with experimental validation for this compound specifically. Future work could use in silico models to predict receptor interactions and pharmacokinetics, followed by targeted in vitro and in vivo experiments to confirm these predictions. For example, modeling the enzymatic cleavage of the succinate esters and then measuring the actual rates in different tissue homogenates would provide a more complete picture of its bioactivation.
Molecular Probe Development: The potential of this compound as a molecular probe has not been fully realized. Research could focus on synthesizing derivatives with reporter tags (e.g., fluorescent or radioactive labels) to visually track the compound's distribution, metabolism, and target engagement in real-time within biological systems.
Mitochondrial Impact in Target Tissues: While the general roles of estrogen and succinate on mitochondria are known, their combined effect within specific estrogen-sensitive tissues has not been studied in the context of this compound administration. Preclinical models could be used to assess changes in mitochondrial respiration, reactive oxygen species (ROS) production, and mitochondrial gene expression in target cells following treatment.
Emerging Paradigms in Steroid Pharmacology and this compound's Research Potential
The field of steroid pharmacology is evolving, with new paradigms offering exciting research potential for established compounds like this compound.
Tissue-Selective Prodrug Activation: A major goal in modern pharmacology is achieving tissue selectivity to maximize therapeutic effects while minimizing side effects. oup.com this compound fits into the paradigm of a carrier-linked prodrug, which relies on the differential expression of esterase enzymes in various tissues for its activation. researchgate.netresearchgate.net Future research could explore whether the specific esterase profile of a target tissue (e.g., brain tissue vs. liver tissue) leads to preferential activation of estriol locally, potentially making it a brain-selective estrogen therapy. nih.gov
Dual-Action or Bioprecursor Compounds: There is growing interest in developing single molecules that have dual actions or act as bioprecursors activated by specific cellular conditions. oup.comresearchgate.net this compound can be viewed through this lens. It delivers estriol (an ER agonist) and succinate (an SUCNR1 ligand). This dual-release mechanism could be harnessed or modified. For instance, designing steroid-succinate conjugates where the succinate's metabolic or signaling effects are intentionally synergistic with the steroid's action in a particular disease state represents a novel therapeutic strategy.
Targeting the Metabolome-Signaling Axis: The recognition that metabolic intermediates like succinate are also signaling molecules has opened up new avenues for therapeutic intervention. frontiersin.orgnih.gov this compound is perfectly positioned for research at this intersection of metabolism and signaling. Studies could investigate how its administration perturbs the local metabolic environment and how this, in turn, influences cellular signaling and function, beyond classical estrogenic pathways. This aligns with the emerging focus on targeting metabolic dysregulation in diseases like cancer and inflammatory disorders. nih.govportlandpress.com
By applying these emerging concepts, researchers can unlock new perspectives on the mechanism of action and therapeutic potential of this compound, potentially repurposing or optimizing it for new applications.
Q & A
Basic Research Questions
Q. How is the solubility of estriol sodium succinate determined in different solvent systems, and what factors influence its solubility profile?
- Methodology : Use an analytical stirred-flask method under controlled temperatures (278.15–318.15 K) to measure solubility in binary solvent mixtures (e.g., water + methanol/ethanol). Correlate results with thermodynamic models like the modified Apelblat equation or CNIBS/R–K equation to account for temperature and solvent composition effects .
- Key Factors : Solvent polarity, temperature, and hydrogen-bonding interactions significantly affect solubility. Ethanol and methanol reduce solubility as their mass fractions increase .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structural integrity of this compound in synthetic preparations?
- Methodology : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For new compounds, provide full spectral data and elemental analysis .
- Validation : Compare retention times and spectral signatures with reference standards. Ensure reproducibility across multiple batches .
Q. How does this compound interact with estrogen receptor subtypes compared to endogenous estrogens, and what experimental models are appropriate for assessing receptor binding affinity?
- Methodology : Use competitive binding assays (e.g., radioligand displacement) with ERα/ERβ-expressing cell lines. Compare binding constants (Kd) with estradiol and estriol.
- Models : In vitro models like MCF-7 cells (ER-positive) or transgenic ER reporter assays. Validate findings using ex vivo tissue samples (e.g., uterine tissue from ovariectomized rodents) .
Advanced Research Questions
Q. What considerations should guide the design of longitudinal studies investigating the neuroprotective effects of this compound in autoimmune models?
- Experimental Design :
- Population : Use sex-specific animal models (e.g., female mice with experimental autoimmune encephalomyelitis) to account for hormonal fluctuations .
- Dosing : Optimize pharmacokinetics via subcutaneous or osmotic pump delivery to maintain stable serum levels.
- Outcomes : Include histopathological markers (e.g., demyelination) and functional assessments (e.g., motor performance tests) .
- Bias Mitigation : Implement blinding and randomization to reduce observer bias .
Q. How can researchers reconcile contradictory findings between in vitro and in vivo studies of this compound's pharmacokinetic properties?
- Analysis Framework :
- In Vitro Limitations : Address factors like protein binding, metabolic enzymes (e.g., CYP450), and tissue distribution absent in cell-based systems.
- In Vivo Validation : Use microdialysis or LC-MS/MS to measure free drug concentrations in target tissues .
- Meta-Analysis : Apply weighted regression to compare studies, adjusting for covariates like dosage forms and species differences .
Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound efficacy studies with non-linear pharmacokinetics?
- Methods :
- Nonlinear Regression : Fit data to sigmoidal (Hill equation) or allosteric models.
- Bayesian Hierarchical Modeling : Account for inter-individual variability in drug metabolism .
- Validation : Use bootstrapping to assess confidence intervals and sensitivity analyses to test robustness .
Methodological Guidelines for Data Interpretation
- Handling Contradictions : Evaluate study designs for confounding variables (e.g., estrogen cycle phases in animal models) and statistical power. Cross-validate findings using orthogonal assays (e.g., receptor knockout models) .
- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
